molecular formula C17H26N2O5 B13396862 tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate

tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate

Cat. No.: B13396862
M. Wt: 338.4 g/mol
InChI Key: CVDWRNZTWXJRST-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl carbamate group and a phenylmethoxyamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride
  • tert-Butyl N-[(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate

Uniqueness

tert-Butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate is unique due to its specific structural features, including the presence of a phenylmethoxyamino group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDWRNZTWXJRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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